4-(1-Benzofuran-2-yl)-2-hydrazinopyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Benzofuran-2-yl)-2-hydrazinopyrimidine is a useful research compound. Its molecular formula is C12H10N4O and its molecular weight is 226.239. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antitumor Activity
- Novel benzofuran-2-yl pyrazole pyrimidine derivatives have been synthesized, showing potential as thymidylate synthase inhibitors and exhibiting cytotoxic activity against HEPG2 (human liver carcinoma cell line) (El-Zahar et al., 2011).
Imaging Agents for Alzheimer’s Disease
- Benzofuran derivatives, including compounds similar to 4-(1-Benzofuran-2-yl)-2-hydrazinopyrimidine, have been synthesized and studied as potential amyloid imaging agents for detecting B-amyloid plagues in Alzheimer’s disease (Labib, 2013).
Antimicrobial Activity
- Compounds containing benzofuran moieties have been synthesized and found to have significant antimicrobial activities against both gram-positive and gram-negative bacteria (Abdelhamid et al., 2008).
Anti-HIV, Anticancer, and Antimicrobial Agents
- A series of benzofuran derivatives have been synthesized and evaluated for their anti-HIV, anticancer, antibacterial, and antifungal activities. Some compounds showed potential as anti-HIV agents and mild antifungal activity (Rida et al., 2006).
Synthesis and Biological Activities
- Various pyrimidines and isoxazoles bearing benzofuran moieties have been synthesized, demonstrating significant biological activities, including antimicrobial properties (Shankar et al., 2018).
Mechanism of Action
Target of Action
Benzofuran compounds, which are a class of compounds ubiquitous in nature, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been utilized as anticancer agents and have shown significant cell growth inhibitory effects in different types of cancer cells .
Mode of Action
It can be inferred from the broad range of clinical uses of benzofuran derivatives that they interact with their targets in a way that triggers diverse pharmacological activities .
Biochemical Pathways
Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran compounds may affect multiple biochemical pathways related to these biological processes.
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent compounds .
Result of Action
Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran compounds may induce significant molecular and cellular changes.
Action Environment
The broad range of clinical uses of benzofuran derivatives indicates that they may be influenced by various environmental factors .
Safety and Hazards
Future Directions
Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological activities and potential applications as drugs. This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .
Biochemical Analysis
Biochemical Properties
4-(1-Benzofuran-2-yl)-2-hydrazinopyrimidine has been found to interact with various enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to interact with monoamine transporters, exhibiting both monoamine-release potentiating property and classical monoamine reuptake inhibition . The nature of these interactions is often characterized by the compound’s ability to bind to these biomolecules, influencing their function and the biochemical reactions they are involved in .
Cellular Effects
In terms of cellular effects, this compound has been shown to influence cell function in various ways. For instance, it has been found to have an impact on cell signaling pathways, gene expression, and cellular metabolism . It has also been shown to have antimicrobial properties, displaying excellent activities against E. coli and S. aureus .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to be a substrate-type releaser at dopamine transporters (DAT), norepinephrine transporters (NET), and serotonin transporters (SERT) with nanomolar potencies .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied, with a focus on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Properties
IUPAC Name |
[4-(1-benzofuran-2-yl)pyrimidin-2-yl]hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c13-16-12-14-6-5-9(15-12)11-7-8-3-1-2-4-10(8)17-11/h1-7H,13H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGFSJYUUBCLHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NC(=NC=C3)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.